Product packaging for 2,6-Dibromo-3-chlorophenol(Cat. No.:CAS No. 28165-55-1)

2,6-Dibromo-3-chlorophenol

Cat. No.: B14056353
CAS No.: 28165-55-1
M. Wt: 286.35 g/mol
InChI Key: IRDKAEPDVBTGRW-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chlorophenol (CAS Number: 5324-13-0 ), with the molecular formula C6H3Br2ClO and an average molecular weight of 286.35, is a halogenated phenolic compound of significant interest in scientific research(citation:6). This compound is a solid at room temperature, with a predicted boiling point of approximately 245.0±35.0 °C and a density of 2.166±0.06 g/cm³(citation:6). Its estimated pKa of 6.46±0.23 indicates moderate acidity, which influences its reactivity and solubility, the latter being slight in chloroform(citation:6). As a mixed halogenated phenol, it serves as a valuable reference standard and model compound in environmental chemistry studies. Researchers utilize it to investigate the transformation pathways and formation of halogenated disinfection by-products (DBPs) during water treatment processes, particularly in scenarios involving chlorination where bromide ions are present(citation:5). Its structure makes it relevant for probing reaction mechanisms like electrophilic substitution and single-electron transfer, which are common in advanced oxidation and disinfection processes(citation:5). Furthermore, halogenated phenols are widely used as intermediates in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and polymer industries(citation:2). They are foundational in the production of insecticides, synthetic dyes, and wood preservatives(citation:2). This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2ClO B14056353 2,6-Dibromo-3-chlorophenol CAS No. 28165-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28165-55-1

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

IUPAC Name

2,6-dibromo-3-chlorophenol

InChI

InChI=1S/C6H3Br2ClO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H

InChI Key

IRDKAEPDVBTGRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)Br)O)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,6 Dibromo 3 Chlorophenol

Historical Evolution of Synthetic Approaches to Halogenated Phenols

The synthesis of halogenated phenols has a rich history intertwined with the development of electrophilic aromatic substitution reactions. Early methods relied on the direct halogenation of phenol (B47542) using elemental halogens like bromine and chlorine. byjus.commlsu.ac.in Phenols are highly activated substrates for electrophilic aromatic substitution, readily reacting with halogens even without a catalyst. byjus.comchemistrysteps.com The hydroxyl group is a strong ortho-, para-director, leading to the formation of multiple isomers and often resulting in polysubstitution. byjus.commlsu.ac.in

Historically, controlling the regioselectivity of these reactions was a major hurdle. The reaction of phenol with bromine water, for instance, famously yields the insoluble 2,4,6-tribromophenol (B41969). pw.live To achieve selective monohalogenation, chemists developed strategies involving milder reaction conditions, such as using non-polar solvents like carbon disulfide or chloroform at low temperatures. youtube.com

The synthesis of more complex substitution patterns, such as that found in 2,6-dibromo-3-chlorophenol, required multi-step approaches. These often involved the use of blocking groups to protect certain positions on the aromatic ring, followed by halogenation and subsequent removal of the blocking group. The inherent directing effects of existing substituents on the phenol ring were also strategically employed to guide the incoming electrophiles to the desired positions. The development of these early methods laid the foundation for the more sophisticated and selective synthetic strategies that would follow.

Classical Halogenation Strategies for this compound

The classical synthesis of this compound would likely involve a stepwise introduction of the halogen substituents onto a phenol or a substituted phenol precursor. This approach relies on the principles of electrophilic aromatic substitution and the directing effects of the substituents already present on the aromatic ring.

Regioselective Bromination and Chlorination Protocols

The synthesis could theoretically commence from either 3-chlorophenol or 2,6-dibromophenol (B46663).

Starting from 3-Chlorophenol:

The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. In 3-chlorophenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position meta to the chlorine atom is position 5. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6. Bromination of 3-chlorophenol would be expected to yield a mixture of bromo-3-chlorophenols. To achieve the desired this compound, a selective dibromination at the positions ortho to the hydroxyl group is required. This can be challenging due to the activating nature of the hydroxyl group, which can lead to over-bromination.

Starting from 2,6-Dibromophenol:

In this precursor, the two bromine atoms are ortho to the hydroxyl group. The hydroxyl group directs incoming electrophiles to the para position (position 4). The bromine atoms are deactivating but also ortho-, para-directing. Chlorination of 2,6-dibromophenol would be expected to occur at the para-position to the hydroxyl group, yielding 2,6-dibromo-4-chlorophenol (B1294658). nih.gov To obtain the desired this compound, chlorination would need to be directed to the meta-position relative to the hydroxyl group, which is electronically disfavored. This highlights the significant challenge in synthesizing this specific isomer through classical methods.

A plausible, albeit challenging, classical approach could involve the bromination of o-chlorophenol. A United States patent from 1969 describes a method for the selective bromination of phenols, including o-chlorophenol, using bromine chloride. This process was aimed at producing monobrominated products, but it illustrates the classical approach to halogenating substituted phenols. google.com

Starting MaterialReagents and ConditionsMajor Product(s)Reference
o-ChlorophenolBromine chloride in CCl42-bromo-6-chlorophenol and 4-bromo-2-chlorophenol google.com

Direct Halogenation Mechanisms and Control of Selectivity

The mechanism of direct halogenation of phenols involves the attack of an electrophilic halogen species on the electron-rich aromatic ring. britannica.com The high reactivity of phenols is due to the ability of the hydroxyl group to donate electron density to the ring, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. byjus.com

Controlling selectivity in these reactions is paramount. Several factors influence the regiochemical outcome:

Directing Effects of Substituents: The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Halogen substituents are deactivating but also direct to the ortho and para positions. The interplay of these effects in a polysubstituted phenol determines the final product distribution.

Solvent Effects: The polarity of the solvent can significantly impact the reactivity and selectivity of halogenation. In polar solvents like water, the phenoxide ion is formed, which is even more reactive than phenol, often leading to polysubstitution. pw.live In non-polar solvents, the reaction is generally slower and can be more selective. youtube.com

Temperature: Lower temperatures generally favor kinetic control and can lead to higher selectivity.

Nature of the Halogenating Agent: Different halogenating agents possess varying degrees of reactivity. For instance, N-bromosuccinimide (NBS) is a milder brominating agent than elemental bromine and can offer better control.

Modern Catalytic Syntheses of this compound

Modern synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches. These methods are particularly valuable for the synthesis of complex molecules like this compound.

Transition Metal-Mediated Halogenation Methods

Transition metal catalysis has emerged as a powerful tool for the synthesis of phenols and their derivatives. beilstein-journals.orgnih.gov Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds. uni-muenchen.de While often employed for the synthesis of the phenol itself, transition metal catalysts can also be used for the regioselective halogenation of arenes. organic-chemistry.org

Palladium-catalyzed methods can direct halogenation to specific C-H bonds, offering a level of control that is difficult to achieve with traditional electrophilic substitution. organic-chemistry.org These reactions often employ a directing group to guide the catalyst to a specific position on the aromatic ring. For the synthesis of this compound, a strategy could be envisioned where a directing group on a 3-chlorophenol derivative guides a palladium catalyst to facilitate bromination at the 2 and 6 positions.

Catalyst SystemSubstrate TypeTransformationPotential ApplicationReference
Palladium CatalystArenes with directing groupsC-H HalogenationRegioselective introduction of bromine or chlorine organic-chemistry.org

Organocatalytic and Biocatalytic Pathways

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and efficient synthetic strategy. In the context of phenol halogenation, organocatalysts can be used to enhance the electrophilicity of the halogenating agent and control the regioselectivity of the reaction. For instance, certain amine-based catalysts have been shown to promote the ortho-bromination of phenols with N-bromosuccinimide (NBS). scientificupdate.com This approach could potentially be adapted for the selective dibromination of 3-chlorophenol at the ortho positions.

Biocatalysis:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. manchester.ac.uk Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds. nih.govrsc.org These enzymes offer the potential for highly specific halogenation, avoiding the formation of unwanted isomers. researchgate.net

The mechanism of FDHs involves the generation of a highly reactive hypohalous acid intermediate within the enzyme's active site, which then selectively halogenates the bound substrate. chemrxiv.org By engineering the active site of these enzymes, it may be possible to tailor their selectivity for the synthesis of specific halogenated phenols like this compound. rsc.org This biocatalytic approach represents a frontier in the synthesis of halogenated aromatic compounds, offering a green and highly selective alternative to traditional chemical methods.

Catalytic ApproachKey FeaturesPotential for this compound Synthesis
Organocatalysis Use of small organic molecules, mild reaction conditions.Directed ortho-bromination of a 3-chlorophenol precursor.
Biocatalysis (FDHs) High regioselectivity, environmentally benign.Engineered enzyme could potentially perform the specific di-bromination and chlorination.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of halogenated phenols is crucial for minimizing environmental impact and enhancing process safety and efficiency. These principles address concerns related to the use of hazardous solvents, maximization of atom economy, and the development of sustainable synthetic pathways.

Traditional bromination reactions of phenols often utilize chlorinated solvents such as carbon tetrachloride or acetic acid. These solvents are associated with significant environmental and health risks. A greener alternative is the adoption of solvent-free reaction conditions.

One promising approach involves the use of solid quaternary ammonium tribromides, such as tetrabutylammonium tribromide (TBATB), as the brominating agent. These reagents are solid and can be employed in solvent-free reactions, often facilitated by microwave irradiation acgpubs.org. For the synthesis of this compound, a hypothetical solvent-free approach would involve mixing 3-chlorophenol with a stoichiometric amount of a solid brominating agent and heating the mixture, potentially under microwave conditions to accelerate the reaction. This method eliminates the need for hazardous solvents, simplifies product work-up, and can lead to higher yields and shorter reaction times acgpubs.org.

Table 1: Comparison of Conventional and Solvent-Free Bromination Approaches

Feature Conventional Bromination Solvent-Free Bromination with Quaternary Ammonium Tribromides
Solvent Chlorinated hydrocarbons, Acetic Acid None
Brominating Agent Liquid Bromine (Br₂) Solid Quaternary Ammonium Tribromide
Reaction Conditions Often requires elevated temperatures and extended reaction times Can be accelerated with microwave irradiation
Work-up Requires solvent removal and extensive purification Simplified, often involving direct filtration of the product
Environmental Impact High, due to use of volatile organic solvents Low, eliminates solvent waste

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound from 3-chlorophenol and a brominating agent can be analyzed for its atom economy. A plausible synthetic route is the direct bromination of 3-chlorophenol. The hydroxyl group of the phenol is an activating ortho-, para-director. Therefore, direct bromination of 3-chlorophenol would be expected to yield a mixture of products, with bromination occurring at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). To achieve the desired 2,6-dibromo substitution, reaction conditions would need to be carefully controlled.

A potential sustainable route could involve the use of a selective brominating agent like bromine chloride (BrCl) in an inert solvent, which has been shown to selectively brominate in the ortho position for certain phenols google.com. While this method is not solvent-free, the choice of a recyclable and less hazardous solvent could improve its green credentials.

Let's consider a hypothetical reaction for the synthesis of this compound from 3-chlorophenol using elemental bromine:

C₆H₅ClO + 2Br₂ → C₆H₃Br₂ClO + 2HBr

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound (C₆H₃Br₂ClO): 286.35 g/mol

Molecular Weight of 3-chlorophenol (C₆H₅ClO): 128.56 g/mol

Molecular Weight of Bromine (Br₂): 159.808 g/mol

Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100

Atom Economy = (286.35 / (128.56 + 2 * 159.808)) x 100 ≈ 63.9%

This calculation indicates that a significant portion of the reactant mass is converted into the byproduct, hydrogen bromide (HBr). A more sustainable approach would involve the development of a catalytic system that utilizes a bromide source more efficiently or allows for the recycling of the bromine.

Synthesis of Isotopically Labelled Analogues for Mechanistic and Tracing Studies

Isotopically labelled compounds are invaluable tools for elucidating reaction mechanisms and for tracing the metabolic fate of molecules in biological and environmental systems nih.govresearchgate.netrsc.orgresearchgate.net. The synthesis of isotopically labelled this compound, for instance with deuterium (²H or D) or carbon-13 (¹³C), would enable detailed studies of its environmental degradation pathways or its mode of action in biological systems.

While no specific synthesis of isotopically labelled this compound has been reported, general methods for the isotopic labeling of phenols can be adapted.

Deuterium Labeling:

Deuterium can be introduced into the aromatic ring of phenols through acid- or base-catalyzed hydrogen-deuterium exchange reactions in the presence of a deuterium source like D₂O. For the synthesis of a deuterated analogue of this compound, one could potentially perform the bromination of 3-chlorophenol in a deuterated solvent or subject the final product to a deuteration step. For example, refluxing the compound in a mixture of D₂O and a suitable acid or base catalyst could lead to the exchange of the hydrogen atoms on the aromatic ring.

Carbon-13 Labeling:

The introduction of a ¹³C label is more complex and typically requires the synthesis to start from a ¹³C-labeled precursor. For instance, a synthetic route could be designed starting from ¹³C-labeled phenol or a ¹³C-labeled benzene (B151609) derivative that can be converted to 3-chlorophenol.

Table 2: Potential Isotopically Labeled Analogues of this compound and Their Applications

Labeled Analogue Isotope Potential Application
[x,y-²H]-2,6-Dibromo-3-chlorophenol Deuterium (²H) Mechanistic studies of degradation, internal standard in mass spectrometry
[x-¹³C]-2,6-Dibromo-3-chlorophenol Carbon-13 (¹³C) Tracing metabolic pathways, environmental fate studies

The synthesis of these labeled compounds would require careful planning of the synthetic route to ensure the isotopic label is introduced at the desired position and is not lost during subsequent reaction steps. The use of such labeled analogues would be instrumental in advancing the understanding of the chemical and biological properties of this compound.

Chemical Reactivity, Transformation Pathways, and Derivative Formation

Electrophilic Aromatic Substitution Reactions of 2,6-Dibromo-3-chlorophenol

Electrophilic aromatic substitution is a hallmark of phenol (B47542) chemistry. However, in this compound, the positions ortho and para to the strongly activating hydroxyl group are already occupied by bromine atoms. This substitution pattern significantly influences the course of further electrophilic attack.

The introduction of additional functional groups onto the aromatic ring of this compound via electrophilic substitution is challenging due to the existing substitution pattern. The hydroxyl group strongly directs incoming electrophiles to the positions already occupied by the two bromine atoms (positions 2 and 6) and the position para to it, which is also substituted with a bromine atom.

Nitration of polysubstituted phenols is a well-established reaction. For this compound, the most likely position for nitration would be the remaining vacant position on the ring, which is C5. The hydroxyl group activates this position, and while it is meta to the deactivating halogen substituents, the powerful directing effect of the hydroxyl group would likely overcome this deactivation. The reaction would typically proceed using a mixture of nitric acid and sulfuric acid.

Sulfonation, another common electrophilic aromatic substitution, would also be expected to occur at the C5 position. Fuming sulfuric acid is the typical reagent for such a transformation. The reaction is generally reversible, and the position of the sulfonic acid group can be influenced by reaction conditions such as temperature.

Other electrophilic functionalizations, such as Friedel-Crafts alkylation and acylation, are generally not feasible on highly deactivated rings like that of this compound. The strong deactivating effect of the three halogen atoms, combined with the potential for the Lewis acid catalyst to coordinate with the hydroxyl group, inhibits these reactions.

The regioselectivity of any further electrophilic substitution on this compound is primarily controlled by the powerful ortho-, para-directing hydroxyl group. The positions ortho and para to the hydroxyl group are already substituted with bromine atoms. Therefore, the only available position for substitution is C5. The directing effects of the substituents are summarized in the table below.

SubstituentPositionDirecting EffectActivating/Deactivating
-OHC1ortho, paraStrongly Activating
-BrC2, C6ortho, paraDeactivating
-ClC3ortho, paraDeactivating

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on halogenated phenols is a viable pathway for the formation of various derivatives. The electron-withdrawing nature of the halogen substituents facilitates the attack of nucleophiles on the carbon atoms to which they are attached.

The displacement of halogens in this compound by nucleophiles can proceed through different mechanisms, primarily the SNAr mechanism. This mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the other halogens and potentially a nitro group if introduced, stabilizes this intermediate and facilitates the reaction. The halogen atom then departs as a halide ion.

The relative reactivity of the halogens towards displacement generally follows the order F > Cl > Br > I for activated rings. However, in the absence of strong activating groups in the ortho or para positions relative to the halogen, these reactions can be sluggish. In this compound, the hydroxyl group's electron-donating nature can disfavor the formation of the negatively charged Meisenheimer complex.

Phenolic coupling reactions, such as the Ullmann condensation, provide another route for forming new C-O or C-N bonds. These reactions typically involve the use of a copper catalyst to couple a phenol with an aryl halide. In the context of this compound, it could potentially undergo self-coupling or couple with other phenols or amines under appropriate conditions.

The phenolic hydroxyl group of this compound can be readily converted into an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The formation of thioethers can be achieved through nucleophilic substitution on the halogenated positions. A thiol or thiolate anion can act as the nucleophile to displace one of the bromine or chlorine atoms. The reactivity of the different halogen positions towards nucleophilic attack will depend on the reaction conditions and the nature of the nucleophile.

Aminated derivatives can be synthesized through reactions with ammonia (B1221849) or amines, often under high pressure and temperature or with the aid of a catalyst. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a modern and versatile method for forming C-N bonds and could be applicable to the halogenated positions of this compound.

The following table summarizes the potential derivative formations:

Derivative TypeReagents and ConditionsProduct Structure
Ether1. Base (e.g., NaOH, K2CO3)2. Alkyl halide (R-X)O-R substituted at C1
ThioetherThiolate (RS-)S-R substituted at C2, C3, or C6
AmineAmine (R2NH), Pd catalystNR2 substituted at C2, C3, or C6

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can lead to a variety of products depending on the reagents and conditions employed.

The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can lead to the degradation of the aromatic ring. Milder oxidation can lead to the formation of quinone-like structures. For instance, oxidation of phenols can sometimes yield benzoquinones, though the substitution pattern of this compound makes the formation of a simple benzoquinone less straightforward.

Reduction of the halogenated phenol can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. Under these conditions, the bromine and chlorine atoms can be reductively removed from the aromatic ring, a process known as hydrodehalogenation. The stepwise removal of the halogens could potentially be controlled by adjusting the reaction conditions. The final product of complete hydrodehalogenation would be phenol.

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound possesses multiple reactive sites (two bromine atoms and one chlorine atom) that can participate in various palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon bonds. The differential reactivity of the halogen atoms (I > Br > Cl) is a key factor in controlling the selectivity of these reactions. fishersci.es

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. fishersci.essumitomo-chem.co.jp For a polyhalogenated substrate like this compound, selective coupling can be achieved. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, the initial coupling would be expected to occur at one of the bromine-substituted positions. Site selectivity between the two bromine atoms can be influenced by steric and electronic factors of the substrate and the incoming boronic acid. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. libretexts.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the reaction with this compound would preferentially occur at the more reactive C-Br bonds. libretexts.org The choice of catalyst, ligands, and reaction conditions can influence the rate and selectivity of the coupling. harvard.edursc.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgresearchgate.net The reaction with this compound would proceed via oxidative addition of the Pd(0) catalyst to one of the C-Br bonds, followed by insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. diva-portal.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgmdpi.com For this compound, the Sonogashira coupling would be expected to occur selectively at the C-Br positions. The use of a palladium catalyst and a copper(I) co-catalyst is typical for this transformation. organic-chemistry.orgmdpi.com

The following table provides a general overview of these cross-coupling reactions.

Coupling ReactionNucleophileElectrophileCatalyst System
Suzuki-MiyauraOrganoboron (e.g., Ar-B(OH)2)Organohalide (Ar-X)Pd catalyst, Base
StilleOrganostannane (e.g., Ar-SnR3)Organohalide (Ar-X)Pd catalyst
HeckAlkeneOrganohalide (Ar-X)Pd catalyst, Base
SonogashiraTerminal AlkyneOrganohalide (Ar-X)Pd catalyst, Cu(I) cocatalyst, Base

Beyond carbon-carbon bond formation, this compound can also undergo carbon-nitrogen (C-N) and carbon-oxygen (C-O) cross-coupling reactions, which are crucial for the synthesis of various heterocyclic compounds and diaryl ethers.

C-N Coupling Reactions: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine in the presence of a base. tcichemicals.com Applying this to this compound would allow for the introduction of amino groups at the bromine-substituted positions. The choice of phosphine (B1218219) ligands is critical for the efficiency of this reaction.

C-O Coupling Reactions: The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of C-O bonds, typically between a boronic acid and an alcohol or phenol. Alternatively, Ullmann-type couplings can form diaryl ethers from an aryl halide and a phenol, often using a copper catalyst. For a substrate like this compound, reaction with another phenol under appropriate conditions could lead to the formation of polyhalogenated diphenyl ethers. For example, 2,6-dibromo-3-(2,4-dibromophenoxy)phenol (B14142885) is a known compound. nih.gov

Thermal and Photochemical Transformations of this compound

Halogenated phenols can undergo photochemical transformations upon exposure to light, leading to dehalogenation or other reactions.

Photodebromination: The photolysis of bromophenols, such as 2,4,6-tribromophenol (B41969) (TBP), under UV irradiation can lead to debromination. researchgate.net The process can involve the formation of reactive species like carbon-centered radicals, hydrogen radicals, and hydrated electrons (eaq⁻). researchgate.net The hydrated electron, in particular, has been shown to play a significant role in the photo-degradation of bromophenols. researchgate.net It is plausible that this compound would undergo a similar photodebromination process, where the C-Br bonds are cleaved upon UV irradiation, leading to the formation of less brominated phenolic species. The relative lability of the C-Br bond compared to the C-Cl bond suggests that debromination would be the more likely initial photochemical event.

Photochemical Halogenation: In aqueous environments containing halide ions, photochemical processes can also lead to further halogenation. The irradiation of dissolved organic matter (DOM) can produce reactive halogen species (RHS) that can halogenate phenolic compounds. mdpi.com While direct photochlorination of a bromophenol is less commonly described, the photochemical generation of chlorine radicals in the presence of chloride ions could potentially lead to the introduction of additional chlorine atoms onto the aromatic ring, although this is likely to be less favorable than the photodebromination pathway. In coastal seawaters, the photochemical transformation of phenols predominantly leads to brominated phenols, even in the presence of much higher concentrations of chloride, indicating that bromination reactions are favored. nih.gov

Thermal Stability and Pyrolytic Degradation Mechanisms

The thermal stability and degradation of halogenated phenols are of significant interest due to their presence in industrial applications and their potential to form hazardous byproducts upon incomplete combustion. While specific studies focusing exclusively on the pyrolysis of this compound are limited, its thermal behavior can be inferred from research on analogous brominated and chlorinated phenols.

Under pyrolytic conditions, halogenated phenols undergo complex decomposition reactions. The position of the halogen substituents on the phenol ring is a critical factor that controls the distribution of the resulting products. researchgate.net For brominated phenols, a primary degradation pathway involves the cleavage of the carbon-bromine (C-Br) bond to release bromine radicals (Br•) or the elimination of hydrogen bromide (HBr). acs.orgacs.org These reactive species can then participate in subsequent reactions.

Research on the thermal degradation of tetrabromobisphenol A (TBBPA), a widely used flame retardant, shows that its decomposition yields brominated phenols as major products. acs.orgacs.org The mechanisms involve debromination and scission reactions. acs.org Similarly, the pyrolysis of 2-bromophenol (B46759) has been observed to produce dibenzo-p-dioxin, 1-monobromodibenzo-p-dioxin, dibenzofuran, and other compounds, including 2,4- and 2,6-dibromophenol (B46663). researchgate.net

The co-pyrolysis of 2-chlorophenol (B165306) and 2-bromophenol mixtures, which can be seen as a model for the degradation of mixed halogenated phenols like this compound, yields a variety of products. nih.gov These include naphthalene, dibenzo-p-dioxin, dibenzofuran, and mixed halogenated species such as 4-bromo-6-chlorodibenzofuran. nih.gov The formation of these more complex, and often more toxic, polyhalogenated dibenzodioxins (PXDDs) and dibenzofurans (PXDFs) occurs through the condensation of precursor phenols at high temperatures. cdu.edu.au The presence of both bromine and chlorine atoms can lead to an increased yield of total dioxins and furans, as bromine atoms are better leaving groups than chlorine atoms, facilitating these condensation reactions. nih.gov

Based on these analogous systems, the pyrolytic degradation of this compound is expected to proceed through the initial cleavage of the C-Br and C-Cl bonds, followed by a cascade of radical reactions.

Table 1: Potential Pyrolytic Degradation Products of Halogenated Phenols and Their General Formation Pathways

Precursor TypePotential ProductsGeneral Formation Mechanism
Brominated PhenolsHydrogen Bromide (HBr), Brominated Phenols, Brominated Benzenes, Polybrominated Dibenzodioxins/Furans (PBDD/Fs)C-Br bond cleavage, debromination, precursor condensation. researchgate.netacs.orgcdu.edu.au
Chlorinated PhenolsHydrogen Chloride (HCl), Chlorinated Phenols, Polychlorinated Dibenzodioxins/Furans (PCDD/Fs)C-Cl bond cleavage, dechlorination, precursor condensation.
Mixed Bromo/Chloro PhenolsMixed Halogenated Dioxins/Furans (PBCDD/Fs), Simpler Halogenated AromaticsPrecursor condensation, halogen elimination, and rearrangement. nih.gov

Role as a Synthetic Intermediate for Advanced Organic Molecules

Halogenated phenols are valuable and versatile intermediates in organic synthesis, serving as building blocks for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.com The reactivity of this compound is dictated by its three main functional features: the acidic phenolic hydroxyl group, the two bromine atoms at the ortho positions, and the chlorine atom at a meta position. These sites allow for a variety of chemical transformations.

The phenolic hydroxyl group can readily undergo reactions such as esterification and etherification. For example, a closely related compound, 2,6-dibromophenol, is used as a chemical intermediate in the production of 2,6-dimethoxyphenol (B48157) through a methoxylation reaction, a process that could be applied to this compound. google.com

The halogen atoms on the aromatic ring, particularly the bromine atoms, are susceptible to nucleophilic substitution, although this typically requires harsh conditions or the use of a catalyst. They also play a crucial role in directing further electrophilic aromatic substitution reactions and are key functional groups for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds, and the bromine atoms on the ring provide reactive sites for such transformations.

While specific industrial-scale syntheses starting directly from this compound are not widely documented in public literature, the synthetic utility of its structural analogs is well-established. For instance, 2,6-dibromo-4-chlorophenol (B1294658) is noted for its use as a fungicide and flame retardant. chembk.com Furthermore, other chlorinated phenols serve as key intermediates in the synthesis of herbicides and antiseptics. mdpi.com For example, 2,6-dibromo-4-aminophenol can be transformed into 2,6-dibromoquinone-4-chloroimide, demonstrating the potential for the functionalization of such halogenated rings. orgsyn.org

The combination of a hydroxyl group and multiple halogen substituents makes this compound a potentially valuable precursor for creating highly substituted aromatic compounds with specific electronic and steric properties for use in materials science or as biologically active molecules.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsPotential Product Type
Etherification (Williamson Synthesis)Alkyl halide, Base (e.g., NaH, K₂CO₃)2,6-Dibromo-3-chloro-alkoxybenzene
EsterificationAcyl chloride or anhydride, Base (e.g., Pyridine)2,6-Dibromo-3-chlorophenyl ester
Suzuki CouplingArylboronic acid, Pd catalyst, BaseSubstituted biphenyl (B1667301) derivative
NitrationHNO₃, H₂SO₄Nitrated this compound

Advanced Analytical Methodologies for Characterization and Detection of 2,6 Dibromo 3 Chlorophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2,6-dibromo-3-chlorophenol, providing the necessary separation from complex sample matrices and closely related structural isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In environmental analysis, GC-MS is employed to detect trace levels of this contaminant in samples such as water, soil, and biota. For synthetic analysis, it is invaluable for confirming the identity of the synthesized product and assessing its purity.

For the analysis of phenols, which can exhibit poor chromatographic peak shape due to their polar hydroxyl group, a derivatization step is often employed. This involves converting the phenol (B47542) to a less polar ether or ester derivative, which improves volatility and chromatographic performance. Common derivatizing agents include diazomethane, which forms a methyl ether, or pentafluorobenzyl bromide (PFBBr), which forms a pentafluorobenzyl ether. researchgate.net The latter is particularly advantageous when using an electron capture detector (ECD) due to the high electron affinity of the fluorinated group, leading to very low detection limits. researchgate.net

In a typical GC-MS analysis for this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5 or HP-5ms), is used. The temperature program would start at a lower temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure the elution of the analyte and other components. nih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that serves as a fingerprint for the molecule, allowing for confident identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level quantification by monitoring only the characteristic ions of the target compound.

Table 1: Illustrative GC-MS Parameters for Halogenated Phenol Analysis

ParameterTypical SettingPurpose
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)Provides high-resolution separation of semi-volatile compounds.
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)Inert gas to move analytes through the column.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Oven ProgramInitial 70°C (2 min), ramp 10°C/min to 280°C (hold 5 min)Separates compounds based on boiling point and polarity.
Ionization ModeElectron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for identification.
MS AcquisitionFull Scan (m/z 50-500) or Selected Ion Monitoring (SIM)Full scan for identification; SIM for quantification.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for compounds that are thermally unstable or not easily volatilized. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

A typical RP-HPLC method uses a C18 column, which has a non-polar stationary phase. researchgate.net The mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a range of halogenated phenols with varying polarities within a reasonable analysis time. researchgate.net The pH of the mobile phase can be adjusted to suppress the ionization of the phenolic hydroxyl group, which results in better peak shape and retention. asianpubs.org

Several detection modalities can be coupled with HPLC:

UV-Vis Detection: Phenolic compounds exhibit strong ultraviolet (UV) absorbance. A diode-array detector (DAD) can acquire the full UV spectrum of the eluting peak, which aids in identification and purity assessment. For single-wavelength detection, a wavelength around 280-290 nm is often suitable for halogenated phenols. researchgate.netasianpubs.org

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. Electrospray ionization (ESI) is a common interface used for this purpose. An HPLC-MS method can provide both the retention time and the mass-to-charge ratio, offering definitive identification. dphen1.com

Electrochemical Detection (ECD): Phenols can be electrochemically oxidized, making ECD a highly sensitive and selective detection method. This can be particularly useful for detecting very low concentrations in complex environmental samples. researchgate.net

Pre-column derivatization can also be used in HPLC to enhance the detection response, for example, by tagging the phenol with a fluorescent group. scirp.org

Table 2: Example RP-HPLC Conditions for Brominated Phenol Separation

ParameterTypical SettingReference
ColumnLichrospher 100 RP-18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseGradient of Acetonitrile and Water researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 286 nm researchgate.net
Column Temperature25 °C asianpubs.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to chromatography. It is characterized by its high efficiency, short analysis times, and low consumption of solvents and samples. Capillary Zone Electrophoresis (CZE) is the most common mode used for the analysis of small ions like phenols.

In CZE, analytes are separated in a capillary filled with a background electrolyte (BGE) based on their charge-to-size ratio when a high voltage is applied. For phenols, which are weak acids, the separation is typically performed at a high pH (e.g., pH 9-10) where they are deprotonated and carry a negative charge. nih.govjfda-online.com The BGE often contains borate (B1201080) buffer. jfda-online.com The migration order is influenced by both the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) within the capillary. Different isomers of halogenated phenols can be resolved due to subtle differences in their pKa values and hydrodynamic radii. nih.govjfda-online.com Detection is most commonly performed using UV absorbance directly on the capillary. jfda-online.com For enhanced sensitivity, on-line sample concentration techniques like stacking can be employed. researchgate.net

Table 3: Typical CZE Parameters for Brominated Phenol Analysis

ParameterTypical SettingReference
CapillaryUncoated fused-silica, 50 µm ID jfda-online.com
Background Electrolyte (BGE)20 mM Borate-NaOH buffer jfda-online.com
pH10.0 jfda-online.com
Applied Voltage+30 kV jfda-online.com
DetectionUV Absorbance at 280 nm jfda-online.com

High-Resolution Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques separate the compound of interest, spectroscopic techniques provide the detailed structural information necessary for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial information. The ¹H NMR spectrum would be expected to show two signals in the aromatic region for the two non-equivalent protons on the benzene (B151609) ring, with their chemical shifts and coupling constants providing clues about their relative positions. beilstein-journals.org

However, for definitive assignment and to distinguish from other isomers, two-dimensional (2D) NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak between the two aromatic proton signals would confirm they are on adjacent carbons (a ³J-coupling). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons, such as those bonded to the bromine, chlorine, and hydroxyl group, by observing their long-range correlations to the aromatic protons. mdpi.com For example, the proton at C-5 would show an HMBC correlation to the bromine-bearing C-6 and the chlorine-bearing C-3, confirming the substitution pattern.

Solid-state NMR could be used to study the compound in its crystalline form, providing information about molecular packing and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. europa.eu This precision allows for the determination of the elemental formula of a compound. The molecular formula of this compound is C₆H₃Br₂ClO. Using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), its theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental composition. europa.eunih.gov

A key feature of the mass spectrum of this compound is its unique isotopic pattern, which arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This combination creates a distinctive cluster of peaks for the molecular ion (M⁺˙). The relative intensities of these peaks (M, M+2, M+4, M+6) are highly characteristic of a compound containing two bromine atoms and one chlorine atom. HRMS can resolve these individual isotopic peaks, and the correspondence between the measured and theoretical isotopic patterns provides definitive confirmation of the number and type of halogen atoms present in the molecule. This capability is invaluable for distinguishing the target compound from other contaminants in non-targeted screening of environmental samples. nih.govacs.org

Table 4: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₆H₃Br₂ClO)

Isotopic CompositionMass-to-Charge (m/z)Relative Abundance (%)
C₆H₃79Br₂35ClO283.8239276.9
C₆H₃79Br81Br35ClO285.82187100.0
C₆H₃79Br₂37ClO285.8209724.2
C₆H₃81Br₂35ClO287.8198249.3
C₆H₃79Br81Br37ClO287.8189231.5
C₆H₃81Br₂37ClO289.8168715.5

Note: Calculated values. The observed spectrum would show combined peaks at nominal masses.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. americanpharmaceuticalreview.comnih.govspectroscopyonline.com Each functional group within the molecule exhibits characteristic absorption or scattering frequencies, allowing for its structural confirmation.

The infrared and Raman spectra of halogenated phenols are characterized by several key vibrational modes. researchgate.netpressbooks.pub For this compound, the spectrum is a composite of vibrations from the phenyl ring, the hydroxyl group, and the carbon-halogen bonds. The O-H stretching vibration typically appears as a broad band in the FTIR spectrum, generally in the range of 3200-3500 cm⁻¹, with its position and broadness being influenced by hydrogen bonding. libretexts.org The aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ is particularly information-rich, containing bands corresponding to aromatic C=C stretching, C-O stretching, and the characteristic vibrations of the carbon-halogen bonds. su.se The C-Br and C-Cl stretching vibrations are found at lower frequencies, typically in the 800-500 cm⁻¹ range. While a dedicated, experimentally verified spectrum for this compound is not widely published, the expected vibrational frequencies can be inferred from data on closely related compounds. researchgate.net These spectroscopic fingerprints are invaluable for qualitative identification and for studying intermolecular interactions. americanpharmaceuticalreview.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
O-H Stretch3500 - 3200Medium to Strong, BroadPosition and width are sensitive to hydrogen bonding. libretexts.org
Aromatic C-H Stretch3100 - 3050Weak to MediumCharacteristic of the benzene ring protons.
Aromatic C=C Stretch1600 - 1475MediumA series of bands indicating the aromatic skeleton.
C-O Stretch1300 - 1000StrongAssociated with the phenolic C-O bond.
C-Cl Stretch800 - 600Medium to StrongDependent on the substitution pattern.
C-Br Stretch700 - 500Medium to StrongHeavy atoms result in lower frequency vibrations.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While specific crystallographic data for this compound is not readily found in the surveyed literature, studies on closely related halogenated phenols, such as 2,6-dibromophenol (B46663), provide significant insights into the expected structural features. researchgate.net For instance, the crystal structure of 2,6-dibromophenol reveals the critical role of both hydrogen and halogen bonding in dictating the crystal packing. researchgate.net It is anticipated that the structure of this compound would similarly be influenced by a network of O-H···O hydrogen bonds and potential Br···Br, Br···Cl, or Cl···Cl halogen bonds.

Table 2: Representative Crystallographic Data for a Related Halogenated Phenol (2,6-dibromophenol)

ParameterValueReference
Compound2,6-dibromophenol researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Key InteractionsHydrogen Bonding, Halogen Bonding researchgate.net

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. Specific data for this compound is not available in the cited sources.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's structure and are sensitive to the solvent environment. researchgate.net

Studies on various chlorophenols demonstrate that the λmax is influenced by the number and position of halogen substituents on the phenol ring. researchgate.net The absorption spectra of these compounds typically show intense peaks, and the excitation energy and wavelength can shift based on the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netresearchgate.net This sensitivity makes UV-Vis spectroscopy a useful tool for studying complexation phenomena, where changes in the spectrum upon addition of another chemical species can indicate the formation of a new complex. rsc.org For instance, the interaction of halogenated phenols with metal complexes can be monitored by observing shifts in the UV-Vis absorption bands. rsc.org

Table 3: Representative UV-Vis Absorption Data for Related Chlorophenols

CompoundSolventλmax (nm)Notes
2,4-dichlorophenol (B122985)Various~280-290Absorption wavelength is solvent-dependent. researchgate.net
2,4,6-trichlorophenolVarious~290-300Increased halogenation can shift λmax. researchgate.net
(E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenolEthanol345, 432Illustrates electronic transitions in a more complex derivative. researchgate.net

Note: This table presents data for related compounds to illustrate the typical UV-Vis absorption properties of halogenated phenols.

Electrochemical Detection and Sensing Principles

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection of phenolic compounds. These techniques are based on monitoring the current or potential changes associated with the oxidation or reduction of the analyte at an electrode surface.

The electrochemical detection of halogenated phenols typically relies on their oxidation. The process generally begins with the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. researchgate.net This radical can then undergo further reactions, including polymerization, which can lead to the fouling of the electrode surface, or oxidation at other active sites on the aromatic ring. researchgate.net The position and number of halogen substituents influence the oxidation potential of the phenol.

A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of detection for chlorophenols. These include electrodes modified with metal oxides, nanomaterials, and molecularly imprinted polymers. nih.govresearchgate.net For example, the degradation of 4-chlorophenol (B41353) and 2,4-dichlorophenol has been studied using Ti/IrO₂/RuO₂ anodes, where oxidation leads to the formation of intermediates like hydroquinone (B1673460) and benzoquinone before eventual mineralization. nih.gov While specific studies on this compound are scarce, the principles of electrochemical oxidation of other chlorophenols are directly applicable. The development of selective sensors often involves creating specific recognition sites on the electrode surface that can preferentially bind the target analyte.

Hyphenated Techniques and Emerging Analytical Platforms

To analyze complex environmental or biological samples, a separation step is often required prior to detection to isolate the target analyte from matrix interferences. Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. oup.comncasi.org Due to their polarity, phenols are often derivatized, for example, by in situ acetylation, before GC analysis to improve their chromatographic behavior and thermal stability. oup.comncasi.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for highly confident identification and quantification. Selected Ion Monitoring (SIM) mode in MS enhances sensitivity by focusing on characteristic ions of the target analyte. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another cornerstone technique, especially for less volatile or thermally labile compounds. csic.esnih.govspringernature.com This method separates analytes in the liquid phase followed by ionization and mass analysis. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for halogenated phenols. springernature.comresearchgate.net LC-MS/MS offers excellent selectivity and sensitivity, with detection limits often reaching the low nanogram-per-liter (ng/L) level in water samples. csic.es

Emerging platforms include advanced sample preparation techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), which pre-concentrate analytes, lowering detection limits and reducing solvent consumption. springernature.comresearchgate.net These extraction methods can be directly coupled with GC-MS or LC-MS systems for a streamlined and highly sensitive analytical workflow.

Environmental Occurrence, Distribution, and Fate of 2,6 Dibromo 3 Chlorophenol

Sources and Pathways of Environmental Introduction

There is a lack of specific information identifying 2,6-Dibromo-3-chlorophenol as a significant byproduct of industrial processes or as a known degradation product of other widely used halogenated compounds.

Industrial Production Byproducts and Effluents

No available research explicitly details the formation of this compound as a byproduct in industrial manufacturing or its presence in industrial effluents. While halogenated phenols, in general, can be formed during various chemical processes, including the synthesis of pesticides, dyes, and pharmaceuticals, and during disinfection of water, specific data for this compound is not available.

Degradation Products of Related Halogenated Compounds (e.g., brominated flame retardants)

The degradation of brominated flame retardants is a known source of various brominated phenols in the environment. However, the existing literature does not specifically identify this compound as a degradation product of commonly used brominated flame retardants. Research on the thermal degradation of mixtures of bromophenols and chlorophenols has shown the formation of various mixed halogenated compounds, but this compound has not been reported as a product in the available studies nih.gov.

Environmental Presence and Distribution in Various Compartments

Monitoring studies that specifically target this compound in different environmental matrices are not readily found in the scientific literature.

Aquatic Systems (Freshwater, Seawater, Wastewater Treatment Plant Effluents)

There is a significant lack of data on the presence and concentration of this compound in freshwater, seawater, or effluents from wastewater treatment plants. While studies have documented the presence of other chlorophenols and bromophenols in aquatic environments, this specific compound has not been a target analyte in broad environmental surveys sci-hub.se.

Soil and Sediment Matrices

Similarly, there is no available information on the detection or concentration of this compound in soil and sediment. Research on the contamination of these matrices has focused on more commonly known and abundant halogenated phenols researchgate.net.

Atmospheric Transport and Deposition Mechanisms

The potential for atmospheric transport and the deposition mechanisms of this compound have not been studied. The physical and chemical properties of a compound, such as its vapor pressure and solubility, are critical in determining its atmospheric fate. Without this fundamental data, its potential for long-range transport cannot be assessed.

Environmental Persistence and Degradation Mechanisms of this compound

The environmental persistence of this compound is dictated by its susceptibility to various degradation and transformation processes. Like other halogenated phenols, its fate in the environment is influenced by a combination of abiotic and biotic mechanisms that can lead to its partial or complete breakdown. The presence of both bromine and chlorine atoms on the phenol (B47542) ring structure influences its reactivity and susceptibility to these degradation pathways.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms and their enzymes, is a primary mechanism for the breakdown of halogenated phenols in the environment. The recalcitrant nature of these compounds often requires specific microbial populations and enzymatic machinery for their transformation. nih.gov

The microbial degradation of halogenated phenols can occur under both aerobic and anaerobic conditions. arizona.eduresearchgate.net The number and position of halogen atoms on the aromatic ring significantly influence the biodegradability of these compounds. nih.gov

Under aerobic conditions , the initial step in the degradation of polychlorinated phenols often involves hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by the removal of halogen atoms. arizona.eduresearchgate.net This process is typically catalyzed by monooxygenase enzymes. nih.gov The resulting intermediates, such as chlorocatechols or chlorohydroquinones, undergo ring cleavage and are further metabolized. arizona.edunih.gov Fungi, like Trichoderma longibraciatum, have also been shown to degrade dichlorophenols. nih.gov

Under anaerobic conditions , reductive dehalogenation is a key process where a halogen atom is removed and replaced by a hydrogen atom. nih.gov This process is carried out by specific groups of bacteria and is often the initial step in the breakdown of highly halogenated phenols. microbe.com The resulting less-halogenated phenols are generally more amenable to further degradation. microbe.com

The cleavage of the carbon-halogen bond is a critical step in the degradation of halogenated phenols and is catalyzed by enzymes known as dehalogenases. nih.govmdpi.com These enzymes exhibit a range of mechanisms to remove halogen substituents from organic compounds.

Reductive dehalogenases are crucial in anaerobic environments and catalyze the replacement of a halogen with a hydrogen atom. nih.govmdpi.com These enzymes are often part of the respiratory chain of certain bacteria. microbe.com

Oxygenolytic dehalogenation involves the use of oxygenases to incorporate oxygen into the aromatic ring, which destabilizes the carbon-halogen bond and leads to its cleavage. nih.gov

Hydrolytic dehalogenation involves the direct replacement of a halogen atom with a hydroxyl group from water. mdpi.com

The enzymatic dehalogenation of this compound would likely involve one or more of these mechanisms, depending on the specific microorganisms and environmental conditions. The position of the halogen atoms on the phenol ring would influence the substrate specificity of the dehalogenating enzymes.

Degradation ProcessConditionsKey MechanismsCommon Microbial Genera Involved (for related compounds)
Microbial Degradation AerobicHydroxylation, ring cleavage arizona.edunih.govPseudomonas, Sphingomonas, Mycobacterium arizona.eduresearchgate.net
AnaerobicReductive dehalogenation nih.govDesulfitobacterium, Dehalococcoides microbe.com
Enzymatic Dehalogenation Aerobic & AnaerobicReductive, oxygenolytic, and hydrolytic cleavage of C-X bond nih.govmdpi.comVarious bacteria and fungi

Bioaccumulation and Biomagnification Potential in Environmental Systems

The bioaccumulation potential of this compound is related to its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Log Kow). Generally, compounds with a higher Log Kow have a greater tendency to accumulate in the fatty tissues of organisms. The persistence of a compound in the environment also contributes to its potential for bioaccumulation. nih.gov

For chlorophenols, the bioconcentration factor (BCF) tends to increase with the degree of chlorination. inchem.org This suggests that more highly halogenated phenols have a greater potential to bioaccumulate. Given its structure with three halogen atoms, this compound is expected to have a moderate potential for bioaccumulation in aquatic organisms. However, rapid metabolism and excretion can limit the extent of bioaccumulation. inchem.org

Biomagnification, the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain, is a concern for persistent and bioaccumulative chemicals. While data specifically for this compound is lacking, the potential for biomagnification would depend on its persistence and bioaccumulation factor.

Sorption and Transport Phenomena in Environmental Media

The transport and fate of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the dissolved phase and thus its mobility and bioavailability.

The primary mechanism for the sorption of non-polar organic compounds to soil and sediment is partitioning into the organic matter fraction. thescipub.com The extent of sorption is often correlated with the organic carbon content of the sorbent. thescipub.com For ionizable compounds like phenols, the pH of the surrounding medium is a critical factor. nih.govnih.gov At pH values below the pKa of the phenol, the neutral form predominates, which is more hydrophobic and sorbs more strongly to organic matter. nih.gov Above the pKa, the anionic phenolate form is more water-soluble and less likely to sorb. nih.gov

The mobility of this compound in soil will therefore be pH-dependent. nih.gov In acidic soils, it is expected to be less mobile due to stronger sorption, while in alkaline soils, it will be more mobile and have a higher potential to leach into groundwater. nih.gov The presence of multiple halogen atoms increases the hydrophobicity of the neutral molecule, suggesting that in its non-ionized form, it would have a significant tendency to sorb to organic matter in soil and sediments. nih.gov

Environmental MediumKey Sorption FactorsExpected Mobility
Soil Organic carbon content, pH, clay content thescipub.comnih.govLower in acidic, high-organic matter soils; higher in alkaline, low-organic matter soils. nih.gov
Sediment Organic carbon content, particle size thescipub.comTends to partition to sediments, reducing concentration in the water column.

Computational and Theoretical Chemistry Studies of 2,6 Dibromo 3 Chlorophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (a minimum on the potential energy surface). For a molecule like 2,6-Dibromo-3-chlorophenol, DFT calculations would be employed to determine key structural parameters.

Table 1: Predicted Structural Parameters for a Halogenated Phenol (B47542) (Illustrative Example)

Parameter Predicted Value
C-C bond lengths ~1.39 - 1.41 Å
C-O bond length ~1.36 Å
O-H bond length ~0.96 Å
C-Cl bond length ~1.74 Å
C-Br bond lengths ~1.90 Å

Note: These are typical values for halogenated phenols and are not specific to this compound.

Furthermore, DFT is used to calculate energy profiles for chemical reactions. This involves mapping the energy of the system as it progresses along a reaction coordinate, from reactants to products, through a transition state. For instance, in studies of the formation of polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs) from precursors like 2,6-dibromophenol (B46663), DFT has been used to elucidate the reaction mechanisms. researchgate.net Similar calculations for this compound would help in understanding its potential to form toxic byproducts under certain conditions.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

For this compound, high-accuracy ab initio calculations would be valuable for benchmarking results from less computationally expensive methods like DFT. They can provide precise values for properties such as ionization potential, electron affinity, and electronic transition energies, which are crucial for understanding the molecule's reactivity and photochemical behavior. Studies on chlorinated phenols have utilized ab initio methods to investigate their formation, stability, and reactivity, providing insights into the behavior of these compounds in various environments. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules (or a small number of interacting molecules), Molecular Dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. This allows for the study of conformational changes and intermolecular interactions in a condensed phase (e.g., in solution).

For this compound, MD simulations would be used to explore its conformational landscape, particularly the rotation around the C-O bond and any potential intramolecular hydrogen bonding between the hydroxyl group and the ortho-bromine atoms. Furthermore, simulations in a solvent like water would reveal how the molecule interacts with its environment, providing insights into its solubility and transport properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. These predictions are invaluable for assigning peaks in experimental NMR spectra. For this compound, theoretical NMR spectra would help in its unambiguous identification.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch, C-O stretch, C-H bends, and the various C-Br and C-Cl stretching and bending modes. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This information is crucial for understanding the photochemistry of the compound.

Table 2: Illustrative Predicted Spectroscopic Data for a Halogenated Phenol

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (OH) 5.0 - 6.0 ppm
¹³C NMR Chemical Shift (C-OH) 150 - 160 ppm
IR O-H Stretch ~3600 cm⁻¹

Note: These are representative values and are not specific to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. Quantum chemical methods can be used to locate and characterize the geometry and energy of transition states.

For reactions involving this compound, such as its oxidation or degradation, computational studies would identify the transition states for various possible pathways. By comparing the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction mechanism can be determined. For example, a study on the reactions of bromochlorophenols with hydrogen atoms used DFT to analyze the formation of bromochlorophenoxy radicals, which are important precursors in the formation of mixed halogenated dioxins and furans. rsc.org This type of analysis for this compound would be crucial for assessing its environmental fate and potential for forming harmful byproducts. The thermal decomposition of related compounds like tetrabromobisphenol A has also been investigated using these methods to understand the formation of 2,6-dibromophenol. scispace.comacs.org

Kinetic and Thermodynamic Considerations

Computational studies are instrumental in predicting the kinetic and thermodynamic parameters that govern the chemical reactions of this compound. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, theoretical calculations can provide valuable estimations.

Reaction Kinetics: Kinetic parameters, such as activation energies for various reactions, can be predicted by locating the transition state structures on the potential energy surface. For instance, in electrophilic substitution reactions, which are common for phenols, the positions of the bromine and chlorine atoms will direct incoming electrophiles. Computational models can elucidate the preferred reaction pathways by comparing the activation barriers for substitution at different positions on the aromatic ring. The electron-withdrawing nature of the halogens generally deactivates the ring towards electrophilic attack, and computational studies can quantify this effect.

A model study on 2,6-dihalogenated phenols calculated the activation barrier for the exchange between two intramolecular O-H···Hal hydrogen bonds to be 4.3 kcal/mol for the dibromo compound. d-nb.info This provides an indirect measure of the hydroxyl group's ability to participate in hydrogen bonding. d-nb.info

Table 1: Calculated Thermodynamic Properties of a Related Compound (2,6-dibromophenol)

Property Calculated Value Method

Note: This data is for 2,6-dibromophenol and serves as an illustrative example of the types of calculations performed for related compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. For a compound like this compound, QSRR can be used to estimate its reactivity in various chemical and biological systems without the need for extensive experimental testing.

Developing a QSRR model involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecule. These descriptors can include:

Electronic Descriptors: Such as HOMO and LUMO energies, which relate to the molecule's ability to donate or accept electrons.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Including dipole moment, polarizability, and various energetic parameters. researchgate.net

These descriptors for this compound would then be used in conjunction with experimental reactivity data from a series of related halogenated phenols to build a predictive model. While specific QSRR models exclusively for this compound are not readily found, it can be included in broader studies of substituted phenols. researchgate.netdntb.gov.ua For example, QSRR models have been developed to predict the gas chromatographic retention indices of phenolic compounds, which is related to their physicochemical properties. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSRR Studies of Phenols

Descriptor Type Examples Relevance to Reactivity
Electronic HOMO Energy, LUMO Energy, Hardness (η) Electron-donating/accepting ability, reaction kinetics
Thermodynamic Electronic Energy, Zero Point Energy (ZPE) Molecular stability and reaction feasibility

Supramolecular Interactions and Crystal Packing Prediction

The solid-state structure of this compound is dictated by a variety of non-covalent interactions, which can be investigated and predicted using computational methods. These interactions are crucial for understanding the material's physical properties.

Hydrogen and Halogen Bonding: The interplay between hydrogen bonds and halogen bonds is a key factor in the crystal packing of halogenated phenols. d-nb.info The hydroxyl group of this compound can act as a hydrogen bond donor, forming O-H···O hydrogen bonds with neighboring molecules. d-nb.info

Simultaneously, the bromine and chlorine atoms can participate in halogen bonding. Halogen bonds are directional interactions where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. d-nb.inforsc.org In the crystal structure of related compounds like 2,6-dibromophenol, electrostatic type-II Br···Br interactions are dominant. d-nb.info It is expected that this compound would also exhibit similar halogen bonding patterns, potentially including Br···Br, Br···Cl, and Br···O interactions, which would significantly influence its crystal packing. The presence of both hydrogen and halogen bonding can lead to the formation of complex supramolecular architectures. d-nb.inforesearchgate.net

Crystal Packing Prediction: Computational crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal structures for this compound. These methods typically involve generating a large number of trial structures and then minimizing their lattice energies using force fields or more accurate quantum mechanical methods. The predicted crystal structures can then be analyzed to understand the dominant intermolecular interactions. For dihalogenated phenols, the balance between hydrogen and halogen bonding is a critical determinant of the final crystal structure. d-nb.infonih.gov

Ecological and Ecotoxicological Mechanisms of 2,6 Dibromo 3 Chlorophenol Mechanistic Understanding, Not Effects

Formation and Fate of Environmental Transformation Products

The environmental transformation of 2,6-Dibromo-3-chlorophenol, a polyhalogenated phenol (B47542), is expected to proceed through several potential pathways, leading to a variety of transformation products. While direct studies on this compound are scarce, the fate of analogous compounds like pentachlorophenol (PCP) and pentabromophenol (PBP) suggests that both biotic and abiotic processes drive its degradation.

Under anaerobic conditions, particularly in sediments and submerged soils, the primary transformation mechanism is likely reductive dehalogenation. This process involves the sequential removal of halogen atoms (bromine or chlorine) and their replacement with hydrogen atoms. Given the molecular structure, initial debromination is often more favorable than dechlorination. This could lead to the formation of various dibromo-, monobromo-, and chloro-phenolic intermediates before the eventual formation of 3-chlorophenol and subsequently phenol.

In aerobic environments, oxidative degradation pathways become more significant. Microbial consortia can hydroxylate the aromatic ring, a critical step that can lead to ring cleavage and mineralization into carbon dioxide and water. Photodegradation is another crucial abiotic process. In the presence of sunlight, particularly UV radiation, this compound in surface waters can undergo photolytic dehalogenation or polymerization. The initial degradation products of highly halogenated phenols can sometimes be more toxic than the parent compound, though further degradation can lead to less toxic substances. nih.gov

Furthermore, enzymatic processes in the environment, for instance involving peroxidases, can convert phenolic compounds into reactive phenoxy radicals. nih.gov These radicals can then couple to form higher molecular weight polymers, effectively sequestering the compound from the soluble phase and incorporating it into soil organic matter or sediments. nih.gov

Uptake and Biotransformation Pathways in Non-Human Biological Systems (e.g., plants, microorganisms, aquatic organisms)

The uptake of this compound by non-human biological systems is governed by its physicochemical properties, primarily its lipophilicity. As a halogenated phenol, it is expected to readily pass through biological membranes and bioaccumulate in organisms, with partitioning into fatty tissues.

Once absorbed, organisms employ a range of biotransformation mechanisms to detoxify and eliminate the compound. These pathways are generally categorized into Phase I and Phase II metabolic reactions.

Phase I Biotransformation: The objective of Phase I reactions is to introduce or expose functional groups (e.g., hydroxyl groups) on the xenobiotic molecule, increasing its reactivity and water solubility. For polyhalogenated compounds, this often involves:

Reductive Dehalogenation: As in the environment, organisms, particularly anaerobic bacteria, can utilize reductive dehalogenases to remove halogen atoms. wikipedia.org In vertebrates, the microsomal cytochrome P450 enzyme system can catalyze reductive dehalogenation under hypoxic conditions. nih.gov The proposed mechanism involves sequential one-electron reductions that form a radical and then a carbanion, which can be subsequently protonated. nih.gov

Oxidative Dehalogenation: Aerobic microorganisms and metabolic systems in higher organisms can replace a halogen atom with a hydroxyl group.

Hydroxylation: Cytochrome P450 monooxygenases can add hydroxyl groups to the aromatic ring, further increasing water solubility and creating sites for subsequent conjugation reactions.

Phase II Biotransformation: Phase II reactions involve the conjugation of the modified compound with endogenous molecules, which significantly increases its water solubility and facilitates its excretion. Common conjugation reactions for phenolic compounds include:

Glucuronidation: Attachment of glucuronic acid.

Sulfation: Conjugation with a sulfonate group.

Glutathione Conjugation: Attachment of the tripeptide glutathione.

The specific metabolites formed would depend on the organism, the enzymes it possesses, and the environmental conditions. For instance, microorganisms might sequentially dehalogenate the compound to phenol, which can then be funneled into central metabolic pathways. In fish, conjugation with sulfate or glucuronic acid would be a likely pathway for elimination.

Biochemical Mechanisms of Halogenated Phenol Dehalogenation in Ecosystems

Dehalogenation, the cleavage of carbon-halogen bonds, is the critical initial step in the degradation of many halogenated pollutants. In ecosystems, this is primarily a biologically mediated process involving various enzymatic systems. The principal mechanisms are reductive, oxidative, and hydrolytic dehalogenation.

Reductive Dehalogenation: This is the most important mechanism for highly halogenated aromatic compounds, especially under anaerobic conditions. It involves the replacement of a halogen substituent with a hydrogen atom. Organohalide respiring bacteria use enzymes known as reductive dehalogenases for this process, where the halogenated phenol serves as a terminal electron acceptor in their energy metabolism. wikipedia.org These enzymes are complex, often containing a cobalamin (vitamin B12) cofactor at the catalytic site and iron-sulfur clusters for electron transfer. wikipedia.org

Oxidative Dehalogenation: In aerobic environments, microorganisms utilize oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to attack the aromatic ring. This can lead to the removal of halogen atoms and the formation of catechols, which are then susceptible to ring cleavage. Another oxidative mechanism involves peroxidases, like horseradish peroxidase (HRP) or lignin peroxidases from white-rot fungi. These enzymes use a co-factor like hydrogen peroxide to oxidize the phenol to a phenoxy radical, which can lead to dehalogenation and the formation of polymers. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. This pathway is more common for halogenated aliphatic compounds than for aromatic ones, as the carbon-halogen bond in the latter is stronger and less susceptible to nucleophilic attack. However, specific hydrolase enzymes capable of this reaction have been identified in some bacteria.

Below is a summary of the primary dehalogenation mechanisms for halogenated phenols.

MechanismEnvironmental ConditionsKey Enzymes/ProcessesBiochemical Reaction
Reductive DehalogenationAnaerobicReductive Dehalogenases (in organohalide respiring bacteria)R-X + 2e⁻ + H⁺ → R-H + X⁻
Oxidative DehalogenationAerobicMonooxygenases, Dioxygenases, Peroxidases (e.g., HRP, Lignin Peroxidase)Oxidation of the aromatic ring or phenol group, leading to halogen removal and potential polymerization or ring cleavage.
Hydrolytic DehalogenationAerobic/AnaerobicHalohydrolasesR-X + H₂O → R-OH + H⁺ + X⁻

Interaction with Environmental Receptors and Biological Macromolecules (mechanistic studies)

The toxicity of halogenated phenols like this compound arises from their interaction with biological macromolecules, which disrupts normal cellular processes. While specific mechanistic studies on this compound are not available, the modes of action can be inferred from related chemicals.

A primary mechanism of toxicity for many phenolic compounds is the uncoupling of oxidative phosphorylation . Due to their acidic nature and lipophilicity, these molecules can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This short-circuiting of cellular energy production can lead to cell death.

Another key interaction is the disruption of membrane structure and function . The lipophilic nature of the compound allows it to intercalate into the lipid bilayers of cell membranes, altering their fluidity, permeability, and the function of membrane-bound proteins such as ion channels and transporters.

Furthermore, the phenolic hydroxyl group and the aromatic ring can engage in various non-covalent and covalent interactions with proteins. This compound can potentially inhibit enzyme activity by binding to active sites or allosteric sites. The phenoxy radical, which can be formed metabolically, is highly reactive and can covalently bind to proteins and DNA, leading to cytotoxicity and genotoxicity.

Theoretical Frameworks for Environmental Risk Assessment Methodologies

The environmental risk assessment for a chemical like this compound follows a structured, theoretical framework designed to estimate the probability of adverse ecological effects occurring from environmental exposure. This process, which does not yield specific risk values in this context, is generally comprised of four main steps:

Hazard Identification: This step involves determining the intrinsic hazardous properties of the substance. For a polyhalogenated phenol, this would focus on its potential for Persistence, Bioaccumulation, and Toxicity (PBT). Data from analogous compounds would be used to identify potential hazards such as aquatic toxicity, carcinogenicity, or endocrine disruption.

Exposure Assessment: This phase quantifies the environmental exposure. It involves identifying the sources of the chemical, its pathways into the environment, and its fate and transport through different environmental compartments (air, water, soil, biota). Environmental fate models are used to calculate a Predicted Environmental Concentration (PEC) in relevant compartments.

Effects Assessment (Dose-Response Assessment): This step characterizes the relationship between the magnitude of exposure (dose) and the extent of the toxic effect (response) in representative ecological receptors (e.g., algae, invertebrates, fish). Ecotoxicological data are used to derive a Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects on the ecosystem are not expected to occur.

Risk Characterization: This is the final step where the outputs of the exposure and effects assessments are integrated. The risk is typically characterized by comparing the PEC with the PNEC. A risk quotient (RQ = PEC/PNEC) is calculated. An RQ value greater than 1 suggests a potential risk to the environment, triggering the need for more detailed assessment or risk management measures. This framework provides a systematic methodology for evaluating the potential environmental impact of chemicals in the absence of complete substance-specific data. nih.gov

Emerging Research Directions and Future Perspectives for 2,6 Dibromo 3 Chlorophenol

Development of Novel and More Efficient Synthetic Pathways

The synthesis of halogenated phenols is a cornerstone of industrial chemistry, providing intermediates for a vast array of products, including pharmaceuticals, dyes, and pesticides. researchgate.netcardiff.ac.uk Current research in this area is driven by the need for greener, more efficient, and highly selective synthesis methods. For a polysubstituted compound like 2,6-Dibromo-3-chlorophenol, achieving high regioselectivity is a significant challenge. Future research will likely focus on catalyst development and process optimization to control the precise placement of halogen atoms on the phenol (B47542) ring, minimizing the formation of undesired isomers and by-products.

Key research areas include:

Catalyst Design: Developing novel catalysts that can direct the bromination and chlorination of phenolic substrates with high precision. For instance, studies on the chlorination of phenols have explored the use of sulfur-containing catalysts to influence regioselectivity. cardiff.ac.uk

Green Chemistry Approaches: Implementing environmentally benign synthesis routes that avoid harsh reagents and minimize solvent use. An example is the use of bromide–bromate salts in an aqueous acidic medium for the bromination of 4-nitroaniline, which is an organic solvent-free process. rsc.org

Process Intensification: Exploring continuous flow reactors and other advanced processing technologies to improve yield, reduce reaction times, and enhance safety.

Table 1: Potential Synthetic Pathways and Strategies for this compound

Synthetic StrategyReagents/CatalystsPotential AdvantagesResearch Focus
Regioselective Halogenation Lewis acids (e.g., AlCl₃), Shape-selective zeolitesHigh selectivity, reduced isomer formationDevelopment of catalysts that can control ortho- and para- substitution during bromination and chlorination.
Stepwise Halogenation N-Bromosuccinimide (NBS), Sulfuryl Chloride (SO₂Cl₂)Controlled introduction of halogen atomsOptimizing reaction conditions (temperature, solvent, stoichiometry) for each halogenation step.
Solvent-Free Synthesis Bromide/Bromate salts in aqueous mediaReduced environmental impact, easier product purificationAdapting aqueous-based methods for multi-halogenation of phenolic compounds.

Advanced Monitoring and Remediation Technologies for Environmental Contamination

Given the persistence of halogenated organic compounds, developing sensitive monitoring techniques and effective remediation technologies is a critical area of research. researchgate.netresearchgate.net These compounds can enter the environment through industrial effluents and the degradation of more complex chemicals. researchgate.net

Future monitoring research will likely focus on real-time, in-situ sensors and passive sampling devices capable of detecting trace levels of this compound and related compounds in various environmental matrices. Current analytical techniques for chlorophenols often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC), which are powerful but typically lab-based. nih.gov

Remediation research is increasingly focused on destructive technologies that can break down these persistent molecules into less harmful substances. Advanced Oxidation Processes (AOPs) are particularly promising. nih.gov These methods generate highly reactive species, such as hydroxyl radicals, that can effectively degrade recalcitrant organic pollutants. nih.gov

Table 2: Comparison of Advanced Remediation Technologies for Halogenated Phenols

TechnologyMechanismAdvantagesChallenges
UV/H₂O₂ Photolysis of hydrogen peroxide to form hydroxyl radicals. researchgate.netNo sludge production, effective for a range of organics.High operational cost, low quantum yield for some compounds. nih.gov
Photo-Fenton Fenton's reagent (Fe²⁺ + H₂O₂) combined with UV light to enhance radical production. nih.govHigh degradation efficiency, rapid reaction rates. nih.govStrict pH control required (acidic conditions), potential for iron sludge.
TiO₂ Photocatalysis UV irradiation of a titanium dioxide catalyst generates electron-hole pairs, leading to radical formation. nih.govUse of a reusable catalyst, potential for complete mineralization.Catalyst recovery, potential for catalyst fouling.
Sonolysis High-frequency ultrasound creates cavitation bubbles, which collapse and generate localized high temperatures and pressures, leading to radical formation. researchgate.netEffective for treating complex mixtures, no chemical addition required.High energy consumption, lower efficiency for some compounds.

Deeper Understanding of Global Environmental Cycling of Halogenated Organics

Halogenated organic compounds (HOCs) are recognized as a significant class of global environmental contaminants. nih.govnih.gov Their chemical stability and lipophilic nature contribute to their persistence in the environment, long-range transport, and bioaccumulation in food webs. researchgate.net Understanding the specific environmental pathways and fate of this compound requires integrating it into the broader study of HOC cycling.

Future research in this domain will aim to:

Model Long-Range Transport: Develop and refine global transport models to predict how compounds like this compound move through the atmosphere and oceans, far from their original sources.

Investigate Biotransformation: Identify the metabolic pathways by which microorganisms and higher organisms transform these compounds. This is crucial as some transformation products can be more toxic than the parent compound. nih.gov

Assess Bioaccumulation: Quantify the extent to which this compound accumulates in different trophic levels, from plankton to marine mammals and birds. nih.gov

Identify Sinks: Determine the ultimate environmental compartments (e.g., deep-sea sediments, polar ice caps) where these persistent compounds accumulate.

Table 3: Environmental Profile and Cycling of Halogenated Organic Compounds (HOCs)

PropertyDescriptionImplication for this compound
Persistence Resistance to degradation (chemical, biological, photolytic). nih.govLong half-life in soil, water, and sediment.
Bioaccumulation Accumulation in the fatty tissues of living organisms due to lipophilicity. researchgate.netPotential to move up the food chain, reaching high concentrations in top predators.
Long-Range Transport Movement through atmospheric and oceanic currents to regions far from sources. nih.govGlobal distribution, including presence in remote ecosystems like the Arctic.
Toxicity Potential to cause adverse health effects in wildlife and humans. nih.govNeed for environmental quality standards and risk assessments.

Exploration of Non-Biological Applications in Materials Science or Advanced Chemical Synthesis

While many halogenated phenols are considered environmental concerns, their unique chemical properties also make them valuable building blocks in materials science and chemical synthesis. The presence of multiple halogen atoms on the aromatic ring of this compound imparts specific reactivity and physical properties that could be exploited in non-biological applications.

Potential areas for exploration include:

Flame Retardants: Brominated and chlorinated compounds are widely used as flame retardants in plastics, textiles, and electronics. iec.ch The high halogen content of this compound could make it, or derivatives thereof, effective in this capacity, although environmental persistence would be a major consideration.

Polymer Synthesis: The phenolic hydroxyl group and the halogen atoms can serve as reactive sites for polymerization reactions. It could potentially be used as a monomer or cross-linking agent to create specialty polymers with enhanced thermal stability or chemical resistance.

Advanced Synthesis Intermediate: In organic synthesis, halogen atoms are excellent leaving groups and can be used to direct further functionalization of an aromatic ring through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This could allow this compound to serve as a versatile platform for constructing complex, high-value molecules.

Table 4: Potential Applications of this compound as a Chemical Intermediate

Application AreaRelevant Functional GroupsPotential Product Class
Materials Science Bromine, Chlorine atomsFlame retardant additives, specialty polymers
Agrochemicals Phenolic ring, Halogen atomsHerbicides, fungicides, pesticides
Pharmaceuticals Phenolic ring, Halogen atomsActive pharmaceutical ingredients (APIs), drug intermediates
Dyes and Pigments Phenolic ringAzo dyes, specialized colorants

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of this compound requires a multidisciplinary approach that combines advanced experimental techniques with powerful computational modeling. This integrated strategy can provide insights that are not achievable through either method alone.

Experimental Methodologies: Modern analytical techniques are essential for characterizing the compound's properties and interactions. This includes advanced spectroscopic methods to elucidate its molecular structure and dynamics, as well as sensitive chromatographic techniques to trace its presence in complex environmental samples. nih.gov Furthermore, in vitro toxicological assays are crucial for assessing the biological impact of the compound and its degradation products. nih.gov

Computational Methodologies: Theoretical chemistry, particularly methods like Density Functional Theory (DFT), can predict a wide range of properties, including molecular structure, reactivity, and spectral characteristics. researchgate.net These calculations can help rationalize experimental findings and guide the design of new synthetic pathways. Kinetic modeling can simulate degradation processes, such as AOPs, helping to optimize conditions for efficient remediation. nih.govelsevierpure.com

By combining these approaches, researchers can build a comprehensive profile of this compound, from its fundamental chemical properties to its broader environmental implications.

Table 5: Integrated Experimental and Computational Tools for Studying Halogenated Phenols

Research QuestionExperimental TechniqueComputational Method
Molecular Structure & Properties NMR, X-ray Crystallography, IR/Raman SpectroscopyDensity Functional Theory (DFT), Ab initio calculations
Environmental Degradation Pilot-scale reactor studies, Product analysis (GC-MS, LC-MS)Kinetic modeling, Reaction mechanism simulation
Environmental Fate & Transport Field monitoring, Tracer studiesGlobal circulation models, Fugacity models
Biological Activity/Toxicity In vitro cell assays (e.g., CHO), Microtox® testQuantitative Structure-Activity Relationship (QSAR), Molecular docking

Q & A

Q. How can researchers assess the compound’s reactivity in cross-coupling reactions for derivative synthesis?

  • Methodological Answer : Perform Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize reaction conditions (solvent, base) to mitigate steric hindrance from bromine/chlorine substituents. Monitor reaction progress via TLC or GC-MS .

Q. What advanced NMR techniques differentiate positional isomers of polyhalogenated phenols?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to assign proton-proton correlations in crowded aromatic regions. ¹H-¹⁹F HOESY (if fluorinated analogs exist) or halogen-specific heteronuclear coupling analysis resolves substitution patterns .

Q. How do steric and electronic effects influence the antioxidant or pro-oxidant activity of this compound?

  • Methodological Answer : Compare redox potentials (via cyclic voltammetry) with less-halogenated analogs. Electron-withdrawing halogens increase oxidative stability but may reduce radical scavenging capacity. Assess lipid peroxidation inhibition in in vitro models (e.g., linoleic acid system) .

Q. What mechanistic insights guide the design of catalytic dehalogenation protocols for this compound?

  • Methodological Answer : Test zero-valent iron (ZVI) or Pd/C catalysts under reductive conditions (H₂ atmosphere). Monitor dehalogenation intermediates (e.g., mono-brominated products) via GC-MS. DFT calculations identify rate-limiting steps in C-Br bond cleavage .

Q. How can researchers validate the compound’s interactions with biological macromolecules (e.g., enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites, validated by site-directed mutagenesis .

Q. What methodologies address discrepancies in reported solubility data across solvent systems?

  • Methodological Answer : Conduct shake-flask experiments with HPLC quantification to measure solubility in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents. Apply Hansen solubility parameters (HSPs) to predict miscibility and validate with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.